5-Methyl-3-(((2-methyl-1,3-thiazol-4-yl)methyl)sulfanyl)-4-isothiazolecarbonitrile
Description
5-Methyl-3-(((2-methyl-1,3-thiazol-4-yl)methyl)sulfanyl)-4-isothiazolecarbonitrile is a heterocyclic compound featuring a fused isothiazole-thiazole core. Its structure includes a methyl group at position 5 of the isothiazole ring and a sulfanyl-linked 2-methylthiazole moiety at position 2. This compound is part of a broader class of thiazole derivatives, which are widely studied for their pharmacological and material science applications.
Properties
IUPAC Name |
5-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S3/c1-6-9(3-11)10(13-16-6)15-5-8-4-14-7(2)12-8/h4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMDYUHWQPQXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CSC(=N2)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-3-(((2-methyl-1,3-thiazol-4-yl)methyl)sulfanyl)-4-isothiazolecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of isothiazole and thiazole moieties. The synthesis typically involves multi-step reactions, including the formation of thiazole rings and subsequent modifications to introduce the isothiazole and sulfanyl groups. The synthesis pathway can be summarized as follows:
- Formation of Thiazole : Starting from appropriate aldehydes and thioamides.
- Introduction of Methyl Groups : Methylation reactions using methyl iodide or similar reagents.
- Formation of Isothiazole : Cyclization reactions involving nitriles and thioketones.
- Final Coupling : Combining the thiazole derivative with the isothiazole to yield the final product.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses significant efficacy against both Gram-positive and Gram-negative bacteria, including:
- Pseudomonas aeruginosa
- Escherichia coli
- Micrococcus luteus
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.25 |
| Micrococcus luteus | 0.30 |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines (e.g., HaCat, Balb/c 3T3) revealed that while the compound exhibits antimicrobial properties, it also shows selective cytotoxic effects, which are critical for therapeutic applications.
Molecular docking studies have elucidated the interaction of this compound with key bacterial enzymes such as MurD and DNA gyrase. These interactions are crucial for its antibacterial activity:
- Binding Energies : The compound demonstrates strong binding affinities with MurD and DNA gyrase, comparable to established antibiotics like ciprofloxacin.
- Interaction Sites : Key interactions include hydrogen bonds with residues such as SER1084 and ASP437.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it significantly inhibited growth in resistant strains, suggesting potential for development as a new antibiotic agent.
Study 2: Cytotoxicity Profile
In another investigation focusing on its cytotoxicity, researchers found that while the compound showed promising antibacterial effects, it also induced apoptosis in cancer cell lines at higher concentrations, indicating a dual role in therapy.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Oxadiazole Cores
Compounds 7c–7f (): These derivatives share a 2-amino-1,3-thiazole core linked to 1,3,4-oxadiazole via sulfanyl groups. Key differences include:
- Substituents : Aryl amide groups (e.g., 3-methylphenyl in 7c) replace the isothiazolecarbonitrile group in the target compound.
- Physical Properties : Melting points range from 134–178°C, higher than typical thiazole derivatives, likely due to hydrogen bonding from amide groups.
- Molecular Weight : 375–389 g/mol, slightly higher than the target compound (322.48 g/mol, ), reflecting the oxadiazole-propanamide extensions.
Table 1: Comparison with Oxadiazole-Thiazole Derivatives
Halogen-Substituted Thiazole-Triazole Derivatives
Compounds 4 and 5 (): These isostructural materials feature fluorophenyl and chlorophenyl substituents on triazole-thiazole frameworks.
- Crystallography : Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound’s planar isothiazole core may adopt similar packing, though substituents (e.g., methyl vs. halogens) influence lattice interactions .
- Synthesis : High-yield recrystallization from dimethylformamide contrasts with the target compound’s unspecified synthetic route.
Sulfanyl-Linked Thiazole Derivatives
5-[(E)-2-(Dimethylamino)ethenyl] Analog (): This compound shares the sulfanyl-linked 2-methylthiazole group but includes a dimethylamino vinyl substituent.
- Molecular Weight: 322.48 g/mol (identical to the target compound), indicating isosteric replacement of the methyl group with a dimethylamino vinyl chain.
Table 2: Comparison with Sulfanyl-Thiazole Derivatives
Key Research Findings and Implications
- Structural Flexibility : The 2-methylthiazole-sulfanyl motif permits diverse substitutions (e.g., oxadiazole, triazole, vinyl), enabling tuning of physicochemical and biological properties .
- Crystallographic Trends: Halogen substituents (Cl, F) in analogs 4 and 5 induce minor packing adjustments, suggesting the target compound’s methyl group may favor denser crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
